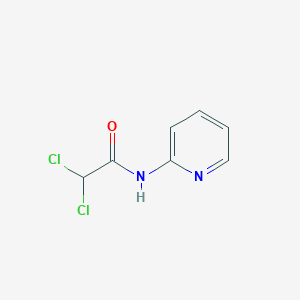

Acetamide, 2,2-dichloro-N-2-pyridinyl-

Description

General Context of Halogenated Acetamides in Chemical Sciences

Halogenated acetamides are a class of organic compounds that feature an acetamide (B32628) backbone with one or more hydrogen atoms replaced by halogens such as fluorine, chlorine, bromine, or iodine. The incorporation of halogens significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov Consequently, a significant number of pharmaceuticals and agrochemicals currently on the market contain halogens. acs.org

In chemical synthesis, halogenated organic compounds are valuable intermediates, especially in metal-catalyzed cross-coupling reactions. acs.org The reactivity of the carbon-halogen bond allows for the construction of more complex molecular architectures. Specifically, chloroacetamides are recognized as important building blocks. The chlorine atom can be easily displaced by various nucleophiles, a property that is widely exploited in the synthesis of diverse heterocyclic systems. researchgate.net

Beyond their role as synthetic intermediates, some halogenated acetamides, like dichloroacetamide (DCAcAm), have been identified as disinfection byproducts in drinking water treated with chlorination or chloramination. nih.govnih.gov Studies have shown that dichloroacetamide is the most abundant species among nine measured haloacetamides in the final waters of several drinking water treatment plants. nih.gov This has prompted research into their formation, occurrence, and potential biological effects. nih.govillinois.edu

Structural Features and Unique Reactivity of the 2,2-Dichloroacetamide (B146582) Moiety

The 2,2-dichloroacetamide moiety is characterized by an acetamide group where two chlorine atoms are attached to the alpha-carbon. Its chemical formula is C₂H₃Cl₂NO. nist.govnih.gov

The presence of two electron-withdrawing chlorine atoms on the carbon adjacent to the carbonyl group makes the amide's alpha-protons (if any) acidic and influences the reactivity of the entire functional group. The high degree of chlorination impacts the electronic distribution and steric environment around the carbonyl center. This structural feature is central to the chemical behavior of compounds like N,N′-Octamethylenebis(2,2-dichloroacetamide), which has been studied as an inhibitor of aldehyde dehydrogenase (ALDH1A2). scbt.com

The reactivity of the 2,2-dichloroacetamide group is largely defined by the carbon-chlorine bonds. These bonds are susceptible to nucleophilic substitution, allowing the dichloroacetyl group to be attached to various molecular scaffolds. This reactivity is fundamental to the synthesis of more complex molecules where the dichloroacetamide unit is a key pharmacophore or structural element. For instance, the reaction of N-substituted chloroacetamides with nucleophiles is a common strategy in organic synthesis. researchgate.net

Table 1: Properties of 2,2-Dichloroacetamide

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃Cl₂NO |

| Molecular Weight | 127.957 g/mol |

| CAS Registry Number | 683-72-7 |

| Appearance | White crystalline solid |

| Melting Point | 96-99 °C |

| Boiling Point | 234 °C |

| logP (o/w) | 0.190 |

Data sourced from references nist.govthegoodscentscompany.comsigmaaldrich.com

Significance of the Pyridinyl Scaffold in Organic Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental structural unit in organic and medicinal chemistry. nih.govrsc.org As an isostere of benzene (B151609), it is a key component in over 7000 existing drug molecules and serves as a precursor for synthesizing a wide array of pharmaceuticals and agrochemicals. nih.gov Its presence is noted in numerous important natural products, including vitamins like niacin and pyridoxine, coenzymes such as NAD and NADP, and various alkaloids. nih.govdovepress.com

The significance of the pyridine scaffold stems from several key characteristics:

Polarity and Solubility : As a polar and ionizable aromatic molecule, the pyridine ring can enhance the solubility and bioavailability of less soluble compounds. researchgate.net

Versatility in Synthesis : The pyridine nucleus is highly adaptable for structural modifications, serving as both a reactant and a starting material for creating novel compounds with desired biological activities. researchgate.netorgchemres.org Synthetic chemists focus on developing new analogues using pyridine templates to explore their mechanisms of action and discover new pharmaceutical leads. dovepress.com

Biological Activity : The nitrogen atom in the pyridine ring can form hydrogen bonds, which is a critical interaction in many biological systems and can significantly impact the pharmacological profiles of drugs. dovepress.com Pyridine derivatives are integral to drugs used as antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory agents, among others. dovepress.comresearchgate.net

The consistent incorporation of this "privileged scaffold" into a diverse range of FDA-approved drugs highlights its importance in drug discovery and development. nih.govrsc.orgresearchgate.net

Scope and Objectives of Academic Inquiry for N-Pyridinyl-2,2-Dichloroacetamides

Academic research into N-pyridinyl-2,2-dichloroacetamides and related structures focuses on synthesizing novel derivatives and evaluating their potential biological activities. The primary objective is to explore how the combination of the dichloroacetamide moiety and the pyridinyl scaffold influences their properties and to identify lead compounds for drug development.

Key areas of academic inquiry include:

Synthesis of Novel Derivatives : Researchers have developed synthetic pathways to create various N-pyridinyl acetamide hybrids. A common method involves acylating pyridinylamines with chloroacetyl chloride or dichloroacetyl chloride, followed by reaction with other nucleophiles to generate a library of compounds. researchgate.netresearchgate.netnih.gov

Anticancer Research : A significant portion of the research is dedicated to discovering new anticancer agents. For example, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, such as MDA-MB-231 and HepG2. nih.govmdpi.com Studies have also explored pyridinyl acetamide derivatives as potent and selective inhibitors of Porcupine, a key enzyme in the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov

Antibacterial and Antioxidant Activities : The synthesis of new pyridine-acetamide hybrids has also been pursued to develop potential antibacterial and antioxidant agents. researchgate.net

Enzyme Inhibition : Research has explored the potential of these compounds to act as enzyme inhibitors. For instance, novel 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, which is relevant for managing type 2 diabetes. researchgate.net

The overarching goal of these academic inquiries is to establish structure-activity relationships (SARs), understanding how different substituents on the pyridine ring and modifications to the acetamide linker affect biological efficacy. nih.govnih.gov These studies provide valuable information for the rational design of more potent and selective therapeutic agents. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetamide, 2,2-dichloro-N-2-pyridinyl- |

| Acetone (B3395972) |

| Acetylcholine |

| Acetylene |

| Ammonia |

| Ampicillin |

| Azithromycin |

| Benzene |

| Caffein |

| Chloroacetamide |

| Chloroacetonitrile |

| Ciprofloxacin |

| Curcumin |

| Dichloroacetamide (DCAcAm) |

| Dichloromethane (B109758) (DCM) |

| Fenofibric acid |

| Formaldehyde |

| Hydrogen cyanide |

| Ketoconazole |

| N,N'-Octamethylenebis(2,2-dichloroacetamide) |

| N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) |

| Niacin |

| Nicotine |

| Oxalyl chloride |

| Picoline |

| Pyridine |

| Pyridoxine |

| Sorafenib |

| Thioacetamide |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-6(9)7(12)11-5-3-1-2-4-10-5/h1-4,6H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRJOTFLLJNENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Direct Amidation Strategies for N-Pyridinyl-2,2-Dichloroacetamide Synthesis

Direct amidation strategies represent the most straightforward approach to constructing the target molecule. These methods involve the direct reaction of an amine with a carboxylic acid or its activated derivative.

The most common and direct method for synthesizing N-(2-pyridyl)-2,2-dichloroacetamide is the acylation of 2-aminopyridine (B139424) with a dichloroacetyl halide, typically dichloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The general reaction involves the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic carbonyl carbon of dichloroacetyl chloride. This process results in the formation of a tetrahedral intermediate, which then collapses to form the amide and releases a chloride ion. A base is typically required to neutralize the hydrogen chloride byproduct generated during the reaction.

Several bases and solvent systems have been employed to optimize this reaction. Common bases include triethylamine (B128534) (TEA) and potassium carbonate (K2CO3), while solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetone (B3395972) are frequently used. For instance, the synthesis of various N-aryl 2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amine. A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using DBU in THF, affording yields of 75% to 95%.

The reaction conditions can be tailored to influence the reaction rate and yield. For example, carrying out the reaction at low temperatures (e.g., 0°C) can help to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine. A microwave-assisted synthesis using 1,2-dichloroethane (B1671644) as a solvent at 80°C has been reported to give a 97% yield of 2-chloro-N-pyridin-2-yl-acetamide.

| Amine Reactant | Acylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Substituted Anilines | Dichloroacetyl chloride | Anhydrous K2CO3 | CH2Cl2 | Reflux | - |

| Aryl amines | Chloroacetyl chloride | DBU | THF | Room Temp. | 75-95 |

| 1-aminopyrimidine-2-one derivatives | Chloroacetyl chloride | - | Acetonitrile | 0°C | 59-86 |

| p-toluidine | Chloroacetyl chloride | - | - | - | - |

| 2-aminopyridine | Chloroacetyl chloride | - | 1,2-dichloroethane | 80°C (Microwave) | 97 |

While the use of acyl halides is prevalent, alternative methods for forming the amide bond exist, which can offer advantages in terms of milder reaction conditions or avoidance of corrosive byproducts. These methods often involve the use of coupling reagents to activate the carboxylic acid.

Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., BOP, PyBOP). The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate, which then readily reacts with the amine.

Other Activating Agents: Boron-based reagents have also been explored for direct amidation reactions. These can proceed under mild conditions and offer a different reactivity profile compared to standard coupling agents.

Enzymatic Synthesis: Enzyme-catalyzed synthesis is an emerging green alternative for amide bond formation, offering high selectivity and mild reaction conditions. However, its application to the synthesis of this specific compound is not yet widely reported.

The choice of amidation strategy depends on several factors, including the scale of the reaction, the desired purity of the product, and the functional group tolerance of the starting materials.

Functionalization and Derivatization of the Pyridinyl Moiety

Once the core N-pyridinyl-2,2-dichloroacetamide structure is synthesized, the pyridinyl moiety can be further functionalized to create a library of related compounds. These modifications can be used to modulate the electronic and steric properties of the molecule.

The pyridine (B92270) ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of the dichloroacetamido group, which is also electron-withdrawing, further deactivates the ring. Consequently, direct electrophilic substitution on N-(pyridin-2-yl)acetamide is challenging and often requires harsh conditions, leading to low yields and potential side reactions. For instance, nitration of pyridine itself requires high temperatures and results in a low yield of the meta-substituted product. The formation of a pyridinium (B92312) salt under acidic conditions further deactivates the ring. An alternative approach involves the oxidation of the pyridine nitrogen to form a pyridine N-oxide, which is more reactive towards electrophilic substitution and directs substitution to the ortho and para positions. The N-oxide can then be reduced back to the pyridine. A computational study on the nitration of pyridine derivatives confirms that protonated species are strongly deactivated towards electrophilic attack.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring. To utilize these reactions, the pyridine ring of N-pyridinyl-2,2-dichloroacetamide would first need to be functionalized with a suitable leaving group, such as a halogen (e.g., Cl, Br, I) or a triflate.

Common cross-coupling reactions applicable to a functionalized pyridinyl ring include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst. Pyridine sulfinates have also been shown to be effective coupling partners in palladium-catalyzed reactions with aryl halides.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst.

These reactions provide versatile pathways to introduce a wide array of substituents onto the pyridine ring, enabling the synthesis of a diverse library of derivatives. For example, a sterically hindered N-heterocyclic carbene ligand has been used to promote C4-selective cross-coupling of 2,4-dichloropyridines.

Existing substituents on the pyridine ring can be chemically transformed to introduce new functional groups. For example, a nitro group, which could be introduced via electrophilic substitution on a pyridine N-oxide derivative, can be reduced to an amino group. This amino group can then be further derivatized through reactions such as acylation, alkylation, or diazotization followed by substitution. A cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. These transformations significantly expand the range of accessible derivatives from a common intermediate. The development of methods for the direct functionalization of pyridine C-H bonds is an active area of research, with strategies involving N-functionalized pyridinium salts showing promise for site-selective reactions under mild conditions.

An in-depth examination of the synthetic methodologies and development routes for Acetamide (B32628), 2,2-dichloro-N-2-pyridinyl- reveals a landscape rich with potential for chemical modification and diversification. Research into this compound and its analogues focuses on transformations of its reactive dichloroacetamide core, the development of efficient synthetic routes, and robust purification methods.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of a compound. These methods probe the vibrational motions of bonds within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Key vibrational modes for the parent structure and the predicted shifts for the dichloro-derivative are as follows:

N-H Stretching: A prominent band is expected in the region of 3200-3450 cm⁻¹. In the mono-chloro analogue, bands are observed at 3443 and 3226 cm⁻¹, corresponding to the N-H stretching vibrations of the secondary amide. chemicalbook.com For the dichloro compound, a similar sharp to broad band is anticipated in this region, indicating the presence of the amide N-H bond.

C=O (Amide I) Stretching: The carbonyl stretch is one of the most characteristic absorptions in the IR spectrum. For 2-chloro-N-pyridin-2-yl-acetamide, this is observed at 1683 cm⁻¹. chemicalbook.com In 2,2-dichloro-N-(substituted phenyl) acetamides, this band appears around 1674-1677 cm⁻¹. su.edu.ly Therefore, a strong absorption band is predicted in the range of 1670-1690 cm⁻¹ for the title compound, which is characteristic of the amide I band.

N-H Bending (Amide II) and C-N Stretching (Amide III): The Amide II band, resulting from a mix of N-H bending and C-N stretching, typically appears around 1550 cm⁻¹. The mono-chloro analog shows a band at 1581 cm⁻¹. chemicalbook.com The Amide III band is generally weaker and found in the 1300-1330 cm⁻¹ region. chemicalbook.com

Pyridine (B92270) Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The presence of the dichloroacetyl group will give rise to C-Cl stretching vibrations. While the mono-chloro compound shows a C-Cl stretch at 775 cm⁻¹, the geminal dichloro group (-CHCl₂) in the title compound is expected to show strong, characteristic absorptions in the 700-850 cm⁻¹ range. chemicalbook.com

Table 1: Predicted FT-IR Spectral Data for Acetamide (B32628), 2,2-dichloro-N-2-pyridinyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3200 - 3450 | Amide |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring |

| C=O Stretch (Amide I) | 1670 - 1690 | Amide |

| N-H Bend (Amide II) | ~1580 | Amide |

| C=C, C=N Stretch | 1400 - 1600 | Pyridine Ring |

| C-Cl Stretch | 700 - 850 | Dichloroacetyl |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Specific Raman data for 2,2-dichloro-N-(pyridin-2-yl)acetamide is not available. However, a predictive analysis suggests that the following vibrations would be Raman active:

Symmetric C-Cl₂ Stretching: The symmetric stretching of the two C-Cl bonds would likely produce a strong and characteristic Raman signal.

Pyridine Ring Breathing Modes: The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum and provide a distinct fingerprint for the aromatic portion of the molecule.

C=O Stretching: The carbonyl stretch, while strong in the IR, is also Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, allows for the unambiguous assignment of each proton and carbon atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Interpretation

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For 2,2-dichloro-N-(pyridin-2-yl)acetamide, the following signals are predicted:

Amide Proton (N-H): A broad singlet is expected, typically in the downfield region (δ 8.5-10.0 ppm), due to the deshielding effect of the adjacent carbonyl group and the quadrupolar nitrogen atom. The exact chemical shift can be sensitive to solvent and concentration. In related 2,2-dichloro-N-(substituted phenyl) acetamides, this proton appears around δ 10.5-10.7 ppm. su.edu.ly

Pyridine Ring Protons: The four protons on the pyridine ring will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution at the 2-position, they will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. Based on the mono-chloro analog, one can predict a doublet around 8.4 ppm, a triplet around 7.7 ppm, and two doublets around 8.2 and 7.1 ppm. chemicalbook.com

Dichloroacetyl Proton (-CHCl₂): A sharp singlet is predicted for the single proton of the dichloroacetyl group. This proton is significantly deshielded by the two adjacent chlorine atoms and the nearby amide group. In a similar dichloroacetic acid residue within a complex molecule, this proton signal appears as a strong singlet at δ 6.68 ppm. mdpi.com

Table 2: Predicted ¹H NMR Spectral Data for Acetamide, 2,2-dichloro-N-2-pyridinyl-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 8.5 - 10.7 | Broad Singlet |

| Pyridinyl-H6 | ~8.4 | Doublet |

| Pyridinyl-H4 | ~7.7 | Triplet |

| Pyridinyl-H3 | ~8.2 | Doublet |

| Pyridinyl-H5 | ~7.1 | Doublet |

| -CHCl₂ | ~6.7 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted spectrum for 2,2-dichloro-N-(pyridin-2-yl)acetamide is as follows:

Carbonyl Carbon (C=O): This carbon will appear as a singlet in the downfield region, typically around δ 160-165 ppm. In the mono-chloro analog, it is found at δ 164.9 ppm. chemicalbook.com In other dichloroacetamides, this signal is observed around δ 161-164 ppm. su.edu.lymdpi.com

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon attached to the nitrogen (C2) will be significantly deshielded. The chemical shifts for the mono-chloro analog are observed at δ 150.7, 148.2, 139.1, 121.0, and 111.4 ppm. chemicalbook.com Similar shifts are expected for the dichloro compound.

Dichloroacetyl Carbon (-CHCl₂): The carbon of the dichloroacetyl group will be a singlet and is expected to appear in the range of δ 65-70 ppm, due to the strong deshielding effect of the two chlorine atoms.

Table 3: Predicted ¹³C NMR Spectral Data for Acetamide, 2,2-dichloro-N-2-pyridinyl-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160 - 165 |

| Pyridinyl-C2 | ~151 |

| Pyridinyl-C6 | ~148 |

| Pyridinyl-C4 | ~139 |

| Pyridinyl-C5 | ~121 |

| Pyridinyl-C3 | ~111 |

| -CHCl₂ | 65 - 70 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR and fully elucidate the structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. It would show clear cross-peaks connecting adjacent protons on the pyridine ring, confirming their relative positions. For instance, the H4 proton would show correlations to both H3 and H5. No correlation would be observed for the N-H and -CHCl₂ protons as they are singlets with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each pyridine proton signal to its corresponding carbon signal. For example, the proton at ~8.4 ppm would show a cross-peak to the carbon at ~148 ppm, assigning them as H6 and C6, respectively. It would also connect the -CHCl₂ proton (~6.7 ppm) to its carbon (~65-70 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

A correlation between the amide proton (N-H) and the carbonyl carbon (C=O), as well as the C2 carbon of the pyridine ring.

Correlations from the -CHCl₂ proton to the carbonyl carbon (C=O).

Correlations from the H3 proton of the pyridine ring to the C2 and C5 carbons.

Together, these 2D NMR techniques would provide an unambiguous and complete assignment of all proton and carbon signals, confirming the chemical structure of Acetamide, 2,2-dichloro-N-2-pyridinyl-.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetamide, 2,2-dichloro-N-2-pyridinyl- |

| 2,2-dichloro-N-(pyridin-2-yl)acetamide |

| 2-chloro-N-pyridin-2-yl-acetamide |

| 2,2-dichloro-N-(substituted phenyl) acetamide |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the analysis of a related compound, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a molecular ion peak was observed at an m/z value of 538.0 [M + H]⁺ in the positive ionization mode, which confirmed the formation of the target compound. mdpi.com This technique provides crucial information for confirming the identity and purity of synthesized compounds.

The fragmentation pathways observed in mass spectrometry offer valuable insights into the compound's structure. For instance, in the analysis of acetaminophen, the protonated molecule was found to lose an acetamide molecule (CH₃CONH₂) to form a fragment ion at m/z 93. nih.gov Similarly, the fragmentation of "Acetamide, 2,2-dichloro-N-2-pyridinyl-" would be expected to yield characteristic fragments corresponding to the dichloromethyl group, the pyridinyl ring, and the amide linkage, aiding in its structural confirmation.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. tanta.edu.eg Organic molecules containing unsaturated functional groups, known as chromophores, can absorb ultraviolet or visible light, leading to the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org The absorption spectrum of a compound is a plot of absorbance versus wavelength and is characteristic of its electronic structure.

For "Acetamide, 2,2-dichloro-N-2-pyridinyl-," the presence of the pyridinyl ring, a π-conjugated system, and the carbonyl group of the amide linkage are expected to give rise to characteristic electronic transitions. elte.hu These transitions are typically of the n → π* and π → π* types. libretexts.org The n → π* transition involves the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to an anti-bonding π* orbital, while the π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. elte.hu The solvent polarity can influence the wavelength of maximum absorption (λmax) for these transitions.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Crystallographic studies of related N-aromatic amides reveal important structural details. For example, in the structure of N-(2,5-dichlorophenyl)-2,2-dichloroacetamide, the bond parameters were found to be similar to those in other acetanilides. nih.govresearchgate.net The precise measurement of bond lengths (e.g., C-C, C-N, C=O, C-Cl) and bond angles within the "Acetamide, 2,2-dichloro-N-2-pyridinyl-" molecule would provide a definitive geometric description. Torsion angles, which describe the rotation around single bonds, are crucial for defining the molecule's conformation.

Table 1: Selected Bond Lengths and Angles for a Related Dichloroacetamide Derivative Data for N-(2,5-dichlorophenyl)-2,2-dichloroacetamide. nih.gov

| Parameter | Value |

|---|---|

| a (Å) | 4.6977 (4) |

| b (Å) | 11.509 (2) |

| c (Å) | 19.888 (3) |

| β (°) | 95.23 (1) |

| V (ų) | 1070.8 (3) |

The way molecules interact with each other in the solid state is governed by intermolecular forces. In the crystal structure of N-(2,5-dichlorophenyl)-2,2-dichloroacetamide, molecules are linked into chains through N—H···O hydrogen bonds. nih.govresearchgate.net For "Acetamide, 2,2-dichloro-N-2-pyridinyl-," similar N—H···O hydrogen bonding between the amide hydrogen and the carbonyl oxygen of an adjacent molecule is expected.

Additionally, other interactions such as halogen bonding (involving the chlorine atoms) and π-stacking (between the pyridinyl rings) could play a significant role in the crystal packing. A Hirshfeld surface analysis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide indicated that H···H, C···H/H···C, and O···H/H···O interactions were the most important for its crystal packing. researchgate.net

The conformation of a molecule in the solid state is determined by a combination of intramolecular and intermolecular forces. X-ray crystallography provides a snapshot of the molecule's preferred conformation in the crystal. For instance, in N-(2,5-dichlorophenyl)-2,2-dichloroacetamide, the N—H bond is syn to the 2-chloro substituent and anti to the 5-chloro substituent in the aromatic ring. nih.govresearchgate.net The conformation of "Acetamide, 2,2-dichloro-N-2-pyridinyl-" would be defined by the torsion angles around the N-C(pyridyl) and N-C(carbonyl) bonds, revealing the relative orientation of the pyridinyl ring and the dichloroacetamide group.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometry of molecules. researchgate.net Studies on various N-substituted dichloroacetamides frequently employ DFT methods, such as B3LYP, often combined with basis sets like 6-31G**, 6-311++G(d,p), or cc-pVDZ, to model their properties accurately. nih.govnih.gov

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms—the molecule's equilibrium geometry. This is achieved through a process called geometry optimization, which systematically alters the atomic coordinates to find the configuration with the lowest possible energy (a minimum on the potential energy surface).

For related compounds like 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide and 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide, researchers have successfully calculated optimized geometries. nih.govnih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles. The resulting parameters are often compared with experimental data from X-ray crystallography to validate the computational method. For instance, in studies of substituted acetanilides, the calculated bond parameters show good agreement with experimental findings. nih.gov

| Compound | Parameter | Value (Å or °) | Source |

|---|---|---|---|

| 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide | C=O Bond Length | 1.209 | nih.gov |

| C-N (Amide) Bond Length | 1.328 | nih.gov | |

| N-C (Aryl) Bond Length | 1.417 | nih.gov | |

| 2,2-Dichloro-N-(3-nitrophenyl)acetamide | N-H Bond Length | 0.860 | nih.gov |

| C-C-N Angle | 115.3 | nih.gov |

Most flexible molecules can exist in multiple spatial arrangements, known as conformations. Conformational analysis aims to identify the different possible conformers and determine their relative energies. A potential energy surface (PES) scan is a common technique where the energy of the molecule is calculated as a specific dihedral angle is systematically rotated. This process helps locate the most stable (lowest energy) conformer.

Studies on compounds like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide have utilized PES scans to identify the most stable conformation. nih.gov The orientation of the N-H bond relative to substituents on the aromatic ring is a key conformational feature. For example, in 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide, the N-H bond is syn to both methyl groups. nih.gov In contrast, for 2,2-dichloro-N-(3-nitrophenyl)acetamide, the N-H bond is in an anti conformation relative to the nitro group. nih.gov This orientation influences intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing structure. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are widely used to determine the energies of these frontier orbitals. For a series of synthesized aniline-based amides, the HOMO-LUMO gap was found to be a key descriptor of their reactivity. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Aniline-based amide analog 3g | -6.23 | -1.72 | 4.51 | mdpi.com |

| Aniline-based amide analog 3h | -6.90 | -1.58 | 5.32 | mdpi.com |

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between orbitals within a molecule. It converts the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. nih.gov These interactions are reported as second-order perturbation energies (E(2)), where a higher E(2) value indicates a stronger interaction. For example, in a study of a novel anti-COVID-19 molecule containing an acetamide (B32628) group, NBO analysis revealed strong, stable hydrogen-bonded interactions and weaker C-H···O and N-H···O intramolecular contacts. nih.gov This type of analysis provides a deep understanding of the electronic stabilization within the molecule. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate the most negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen.

Blue regions indicate the most positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically located around hydrogen atoms, particularly those bonded to electronegative atoms.

Green regions represent areas of neutral or near-zero potential.

MEP analysis has been used to explain the chemical activity of dichloro-substituted phenylacetamides, highlighting the reactive centers within the molecules. researchgate.netscispace.com

Prediction and Assignment of Spectroscopic Data through Quantum Chemistry

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies and electronic transitions of a molecule, researchers can assign the peaks observed in experimental spectra like FT-IR, FT-Raman, and UV-Vis.

DFT calculations can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The Potential Energy Distribution (PED) is then used to assign the calculated frequencies to specific vibrational modes, such as C=O stretching, N-H bending, or ring vibrations. nih.govscispace.com This approach has been successfully applied to various N-methylphenyl-2,2-dichloroacetamides. nih.gov

Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. ornl.gov

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Source |

|---|---|---|---|---|

| N-H Stretch | 3260 | 3257 | 3301 | nih.gov |

| C=O Stretch (Amide I) | 1670 | 1668 | 1694 | nih.gov |

| N-H Bending (Amide II) | 1545 | 1550 | 1557 | nih.gov |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using methods like Density Functional Theory (DFT). The output provides the frequencies of the fundamental vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. nih.gov The results can be used to identify a molecule, confirm its structure, and understand its bonding environment. For amides, the Amide I band (primarily C=O stretch) is a particularly sensitive probe of local environment and conformation. nih.govmdpi.com

A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific internal coordinates of the molecule. nih.gov This is crucial because many vibrational modes are not "pure" but are coupled, meaning a single frequency can involve the motion of multiple functional groups. PED quantifies the contribution of each internal coordinate (like a C-N stretch or a C-H bend) to a given vibrational mode, allowing for a precise and unambiguous assignment of the spectral bands. uci.edu

Although no specific vibrational analysis for Acetamide, 2,2-dichloro-N-2-pyridinyl- is available, such a study would allow for the characterization of its key functional groups, including the dichloroacetyl group, the amide linkage, and the pyridinyl ring.

Electronic Transition Predictions (Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules. scirp.orgresearchgate.net It is widely employed to predict electronic absorption spectra (UV-Vis spectra) by calculating the vertical transition energies from the ground state to various excited states. scirp.orgresearchgate.net For each transition, TD-DFT provides the excitation energy, the corresponding wavelength, and the oscillator strength, which relates to the intensity of the absorption peak. scirp.org

This analysis is invaluable for understanding the electronic structure of a molecule, including the nature of its frontier molecular orbitals (HOMO and LUMO) and the character of its electronic transitions (e.g., n→π* or π→π*). researchgate.net For aromatic compounds like Acetamide, 2,2-dichloro-N-2-pyridinyl-, TD-DFT could predict the absorption wavelengths and help interpret how the electronic structure is influenced by the interplay between the pyridinyl ring and the dichloroacetamide group. The method has proven to be a useful tool for observing how factors like hydrogen bonding can influence electronic transitions. scirp.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how a molecule's conformation evolves. This makes MD an essential tool for exploring the conformational flexibility of molecules, particularly those with multiple rotatable bonds. eurekalert.orgcambridge.org

For a molecule like Acetamide, 2,2-dichloro-N-2-pyridinyl-, MD simulations could elucidate the preferred orientations of the pyridinyl ring relative to the amide plane and the rotational dynamics of the dichloroacetyl group. Furthermore, by explicitly including solvent molecules (such as water) in the simulation box, MD can be used to study solvent effects. This provides insight into how the solvent structure around the solute influences its conformation and dynamics, and how the solute, in turn, affects the local solvent environment. These simulations are critical in fields like drug discovery for understanding how a molecule might interact with its biological target in an aqueous environment. acs.org

Analysis of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions (NCIs), such as hydrogen bonds, π-π stacking, and van der Waals forces, are critical in determining the three-dimensional structure of molecules and their organization into larger assemblies. researchgate.netmdpi.com The analysis of these weak forces is fundamental to supramolecular chemistry, which studies chemical systems composed of multiple molecules bound together by NCIs. researchgate.netrsc.org

Computational methods can be used to identify and quantify these interactions. For instance, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to find bond critical points (BCPs) associated with non-covalent interactions and analyze their properties. acs.orgnih.gov For Acetamide, 2,2-dichloro-N-2-pyridinyl-, the pyridinyl ring offers possibilities for π-π stacking, while the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions would govern how the molecules pack in the solid state and how they might interact with other molecules in solution. Studies on related pyridyl-containing ligands show they are excellent building blocks for supramolecular systems due to their hydrogen bonding and π-stacking capabilities. researchgate.netiucr.org

Mechanistic Studies of Chemical Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.

A key aspect of mechanistic studies is the localization of the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov Finding the TS structure allows for the calculation of the activation energy or energy barrier of the reaction. This barrier determines the reaction rate. nih.gov

For a compound like Acetamide, 2,2-dichloro-N-2-pyridinyl-, a potential reaction of interest is hydrolysis of the amide bond. Computational studies on the hydrolysis of other amides have successfully located the transition states for both acid- and base-catalyzed mechanisms, providing detailed insight into the reaction energetics. researchgate.netacs.org Such calculations would clarify the susceptibility of the amide bond in Acetamide, 2,2-dichloro-N-2-pyridinyl- to cleavage under different conditions. Studies on other chloroacetamides show that slight differences in molecular structure can significantly influence reactivity and reaction mechanisms. nih.gov

Once a transition state is located, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, can be performed. An IRC calculation maps the minimum energy path connecting the transition state down to the reactants and products on the potential energy surface. mcmaster.ca

This analysis provides a detailed picture of the geometric changes the molecule undergoes as the reaction progresses. mcmaster.ca For a reaction involving Acetamide, 2,2-dichloro-N-2-pyridinyl-, IRC analysis would visualize the bond-breaking and bond-forming events, offering a step-by-step molecular movie of the transformation. This level of detail is crucial for a complete understanding of the reaction mechanism. ugent.be

Data Tables

Due to the absence of specific published research for "Acetamide, 2,2-dichloro-N-2-pyridinyl-", no data tables for its computational and theoretical properties can be generated.

Chemical Reactivity and Mechanistic Exploration

Reactions Involving the Amide Nitrogen and Carbonyl Group

The amide functional group is central to the structure of 2,2-dichloro-N-(pyridin-2-yl)acetamide. The planarity of the C-N bond, a result of resonance between the nitrogen lone pair and the carbonyl π-system, influences its chemical properties. The carbonyl oxygen is a hydrogen bond acceptor, a property that can influence the molecule's solid-state structure and solubility. For instance, related N-aromatic amides are known to form intermolecular N-H···O hydrogen bonds, linking molecules into chains. semanticscholar.org

The amide linkage itself can undergo reactions typical for this functional group, such as hydrolysis, although this generally requires forceful conditions like strong acid or base and heat. The nitrogen atom, while less basic than an amine due to the electron-withdrawing effect of the adjacent carbonyl group, can still exhibit nucleophilic character. The synthesis of the parent compound, which involves the condensation of 2-aminopyridine (B139424) with a suitable dichloroacetylating agent, is a primary example of the reactivity of the amide nitrogen's precursor amine. researchgate.net

Reactivity of the Dichloromethyl Moiety

The dichloromethyl group (-CHCl₂) is a highly reactive electrophilic center. The two electron-withdrawing chlorine atoms polarize the C-Cl bonds and make the α-carbon susceptible to nucleophilic attack. The chlorine atoms are effective leaving groups, facilitating nucleophilic substitution reactions. This reactivity is a hallmark of N-aryl-2,2-dichloroacetamides. chemicalbook.com

A wide array of nucleophiles, including those centered on oxygen, nitrogen, and sulfur, can displace one or both chlorine atoms. chemicalbook.com For example, studies on analogous N-aryl chloroacetamides demonstrate that the chlorine atom is readily replaced by various nucleophiles, a reaction that can sometimes be followed by intramolecular cyclization. semanticscholar.orgchemicalbook.com The reaction of 2,2-dichloro-N-(substituted phenyl) acetamides with 1H-benzo[d]1,2,3-triazole results in the substitution of a single chlorine atom by the triazole nucleophile. nih.govresearchgate.net Similarly, organochalcogen compounds can be prepared through the reaction of 2-chloro-N-arylacetamides with reagents like sodium hydrogen selenide. researchgate.net

The table below summarizes representative nucleophilic substitution reactions observed for analogous α-haloacetamide structures.

| Reactant Class | Nucleophile Example | Product Type | Reference |

|---|---|---|---|

| N-Aryl Dichloroacetamide | 1H-Benzo[d]1,2,3-triazole | 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-aryl acetamide (B32628) | nih.govresearchgate.net |

| N-Aryl Chloroacetamide | Ammonium Thiocyanate | 2-(Arylimino)thiazolidin-4-one (via cyclization) | chemicalbook.com |

| N-Aryl Chloroacetamide | Sodium Hydrogen Selenide (NaHSe) | Diorganyl Selenide | researchgate.net |

| N-Aryl Chloroacetamide | 2-Mercaptonicotinonitriles | S-Alkylated Thioether | semanticscholar.org |

Pyridine (B92270) Ring Reactivity and Substituent Effects

The pyridine ring is a π-deficient heteroaromatic system due to the high electronegativity of the nitrogen atom. nih.govresearchgate.net This electronic characteristic makes the carbon atoms of the ring less susceptible to electrophilic substitution compared to benzene (B151609), with such reactions typically requiring harsh conditions. nih.gov Conversely, the ring is activated towards nucleophilic substitution, particularly at the C2 and C4 positions, which bear a partial positive charge. nih.govnih.gov

The reactivity of the pyridine ring in the title compound is significantly modulated by the 2-acetamido substituent. This group can influence the electronic properties and steric environment of the ring. The pyridine nitrogen atom retains its basic and nucleophilic character, similar to a tertiary amine. nih.gov It can react with Lewis acids and alkylating agents to form pyridinium (B92312) salts. This quaternization process places a positive charge on the nitrogen, further enhancing the electron-deficient nature of the ring and increasing its reactivity towards nucleophiles. nih.gov Furthermore, the nitrogen can be oxidized by peracids to form a pyridine N-oxide, a transformation that alters the substitution pattern of the ring for both electrophilic and nucleophilic reactions. nih.govresearchgate.net

Exploration of Rearrangement Reactions

While rearrangement reactions are a known facet of heterocyclic chemistry, specific examples involving Acetamide, 2,2-dichloro-N-2-pyridinyl- are not prominently documented in the surveyed literature. For related pyridine derivatives, functional group transformations such as the Hofmann and Curtius rearrangements have been utilized to achieve C-N bond formation. researchgate.net Additionally, sigmatropic rearrangements have been observed under certain conditions in substituted nitropyridines. organic-chemistry.org However, the applicability of these specific rearrangements to 2,2-dichloro-N-(pyridin-2-yl)acetamide has not been established.

Intermolecular and Intramolecular Reaction Pathways

The chemical transformations of 2,2-dichloro-N-(pyridin-2-yl)acetamide can proceed through either intermolecular or intramolecular pathways, often in competition. Intermolecular reactions are exemplified by the nucleophilic substitutions at the dichloromethyl group by external reagents, as detailed in section 5.2. chemicalbook.comnih.gov Another common intermolecular interaction is hydrogen bonding, where the amide N-H group of one molecule interacts with the carbonyl oxygen of another, leading to the formation of supramolecular chains in the solid state. semanticscholar.org

Of significant interest is the potential for intramolecular reactions, specifically cyclization. The structure of 2,2-dichloro-N-(pyridin-2-yl)acetamide is primed for intramolecular cyclocondensation. This reaction is a well-established and powerful method for the synthesis of the fused heterocyclic system, imidazo[1,2-a]pyridine (B132010). nih.govnih.gov The mechanism involves two key steps:

Amide Formation: The initial reaction between 2-aminopyridine and an α-halocarbonyl compound (like dichloroacetyl chloride) forms the N-(pyridin-2-yl)acetamide intermediate.

Intramolecular Cyclization: The nucleophilic nitrogen of the pyridine ring then attacks the electrophilic α-carbon of the acetamide side chain, displacing a chlorine atom. This is followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. nih.govnih.gov

This intramolecular pathway is a classic example of how the inherent reactivity of the pyridine nitrogen and the electrophilic side chain can be harnessed to construct more complex, fused heterocyclic structures. The reaction is often catalyzed and can be performed under various conditions, including microwave irradiation. chemicalbook.comnih.gov

Advanced Chemical Applications and Functional Material Precursors

Role as Versatile Building Blocks in Complex Organic Synthesis

N-aryl acetamides are recognized as valuable building blocks in organic synthesis due to the reactivity of the acetamide (B32628) group and the diverse functionalities that can be incorporated into the aryl moiety. researchgate.net The presence of the reactive chloroacetamide group, in particular, allows for a variety of nucleophilic substitution reactions, making these compounds key intermediates in the construction of more complex molecular architectures. researchgate.net The chlorine atom can be readily displaced by a range of nucleophiles, including those containing oxygen, nitrogen, and sulfur, which often serves as the initial step in the formation of various heterocyclic systems such as imidazoles, pyrroles, and thiophenes. researchgate.net

While specific literature on the synthetic utility of Acetamide, 2,2-dichloro-N-2-pyridinyl- is limited, its potential as a versatile building block can be inferred from the known reactivity of related N-substituted chloroacetamides. The pyridine (B92270) ring introduces an additional site for chemical modification and can influence the reactivity of the acetamide side chain through its electronic properties. The dichloroacetyl group offers a unique handle for synthetic transformations that differ from their monochloro counterparts, potentially leading to novel molecular scaffolds.

Precursors for Novel Heterocyclic Scaffolds

The development of new synthetic routes to heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Acetamide, 2,2-dichloro-N-2-pyridinyl- holds promise as a precursor for a variety of novel heterocyclic scaffolds, including fused pyridine derivatives and multicyclic systems.

Synthesis of Fused Pyridine Derivatives

The synthesis of fused pyridine ring systems is of considerable interest due to their prevalence in biologically active compounds and functional materials. researchgate.netnih.govresearchgate.net One of the most relevant applications of N-aryl chloroacetamides is in the synthesis of thieno[2,3-b]pyridines. nih.gov In a typical reaction, a 2-chloro-N-arylacetamide is reacted with a 2-mercaptonicotinonitrile (B1308631) derivative in the presence of a base. nih.gov This reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization to form the thieno[2,3-b]pyridine (B153569) core.

While direct examples using Acetamide, 2,2-dichloro-N-2-pyridinyl- are not extensively documented, the established reactivity of analogous 2-chloro-N-arylacetamides provides a strong basis for its potential in this area. nih.gov The reaction of Acetamide, 2,2-dichloro-N-2-pyridinyl- with a suitable 2-mercaptopyridine (B119420) derivative would be expected to yield a fused pyridine system. The presence of two chlorine atoms on the acetyl group may influence the reaction pathway, potentially allowing for further functionalization or alternative cyclization patterns.

Table 1: Examples of Reagents for Fused Pyridine Synthesis

| Reagent Class | Specific Example | Potential Fused Product Core |

|---|---|---|

| Mercaptopyridines | 2-Mercaptonicotinonitrile | Thieno[2,3-b]pyridine |

| Aminopyridines | 2-Aminopyridine (B139424) | Pyrido[1,2-a]pyrimidine |

Formation of Multicyclic Systems Incorporating Acetamide Motifs

The construction of multicyclic systems that incorporate an acetamide motif is a strategy for creating molecules with defined three-dimensional structures and potential biological activities. The reactivity of the dichloroacetyl group in Acetamide, 2,2-dichloro-N-2-pyridinyl- offers several possibilities for the synthesis of such systems.

One potential approach involves intramolecular cyclization reactions. Depending on the substituents on the pyridine ring, the dichloroacetyl group could react with a nucleophilic group on the pyridine or a neighboring molecule to form a new ring. For instance, a strategically placed amino or hydroxyl group on the pyridine ring could lead to the formation of a fused diazepine (B8756704) or oxazepine ring system.

Ligand Design in Coordination Chemistry

The pyridine ring and the amide group in Acetamide, 2,2-dichloro-N-2-pyridinyl- make it an attractive ligand for the coordination of metal ions. wikipedia.org The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group can act as donor atoms, allowing the molecule to chelate to a metal center. nih.gov The electronic properties of the ligand, and consequently the properties of the resulting metal complexes, can be fine-tuned by the presence of the dichloroacetyl group.

Metal Complexation Studies and Coordination Modes

N-pyridinyl acetamide ligands have been shown to form stable complexes with a variety of transition metals, including copper(II), palladium(II), and platinum(II). nih.govpen2print.org The coordination mode of these ligands can vary depending on the metal ion, the other ligands in the coordination sphere, and the reaction conditions. nih.govpen2print.org In many cases, the ligand acts as a bidentate N,O-chelate, coordinating through the pyridine nitrogen and the amide oxygen. nih.gov

For Acetamide, 2,2-dichloro-N-2-pyridinyl-, a similar bidentate coordination mode is expected. The coordination of the ligand to a metal center would likely result in the formation of a stable six-membered chelate ring. The presence of the two chlorine atoms on the acetyl group would increase the electron-withdrawing nature of the ligand, which could affect the stability and reactivity of the resulting metal complexes.

Table 2: Potential Metal Ions for Complexation Studies

| Metal Ion | Potential Coordination Geometry | Potential Application |

|---|---|---|

| Copper(II) | Square Planar or Octahedral | Catalysis, Biological Mimics |

| Palladium(II) | Square Planar | Cross-coupling reactions, Catalysis |

| Platinum(II) | Square Planar | Anticancer agents |

| Ruthenium(II/III) | Octahedral | Photoredox catalysis, Luminescent materials |

Theoretical Investigations of Ligand-Metal Interactions

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and bonding in metal complexes. researchgate.netnih.govscholarscentral.comresearchgate.net Such studies can provide valuable insights into the nature of the ligand-metal interactions, including the strength of the coordinate bonds and the distribution of electron density within the complex. nih.govresearchgate.net

For a complex of Acetamide, 2,2-dichloro-N-2-pyridinyl-, DFT calculations could be used to:

Determine the preferred coordination geometry: By comparing the energies of different possible isomers, the most stable coordination geometry can be predicted. researchgate.net

Predict spectroscopic properties: The vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental data to confirm the structure of the complex. nih.gov

Evaluate the influence of the dichloroacetyl group: By comparing the calculated properties of the complex with those of related complexes lacking the chlorine atoms, the electronic effect of the dichloroacetyl group on the ligand-metal interactions can be elucidated.

These theoretical investigations, in conjunction with experimental studies, are crucial for understanding the fundamental coordination chemistry of Acetamide, 2,2-dichloro-N-2-pyridinyl- and for guiding the design of new functional materials based on its metal complexes.

Future Research Directions and Uncharted Avenues

The exploration of "Acetamide, 2,2-dichloro-N-2-pyridinyl-" and its derivatives is far from complete. The intricate interplay of the dichloroacetamide group and the pyridinyl moiety presents a rich landscape for future scientific inquiry. The following sections delineate promising research trajectories that could unlock new applications and a deeper fundamental understanding of this class of compounds.

Q & A

Q. What are the recommended synthetic routes for 2,2-dichloro-N-2-pyridinyl-acetamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-aminopyridine with chloroacetyl chloride under cold, anhydrous conditions. The reaction typically proceeds in chloroform or dichloromethane, with dropwise addition of chloroacetyl chloride to the amine solution. Reaction completion is monitored via thin-layer chromatography (TLC). Post-synthesis purification is achieved through recrystallization or column chromatography . For analogs with similar structures (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide), reaction conditions are optimized to minimize byproducts, ensuring high yields (>75%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the pyridinyl and dichloroacetamide moieties. Key signals include:

- ¹H NMR : A singlet for the dichloromethyl group (δ ~5.5–6.0 ppm) and aromatic protons from the pyridine ring (δ ~7.0–8.5 ppm).

- ¹³C NMR : A carbonyl carbon (δ ~165–170 ppm) and chlorine-substituted carbons (δ ~60–70 ppm).

Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .

Q. What safety precautions are necessary during handling?

Methodological Answer: Refer to safety data sheets (SDS) for hazard mitigation:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS hazard code H312).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Methodological Answer: Discrepancies in X-ray diffraction data (e.g., high R-factors or twinning) require advanced refinement tools. The SHELX suite (SHELXL/SHELXD) is widely used for small-molecule crystallography. For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains. Disorder in the dichloroacetamide group can be addressed using PART/SUMP constraints . Validate refinement with the CheckCIF tool to ensure geometric plausibility.

Q. How to design biological activity assays for antimicrobial potential?

Methodological Answer:

- Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans). Use broth microdilution methods with serial compound dilutions (0.5–128 µg/mL).

- DNA binding studies : Employ UV-Vis titration or fluorescence quenching with calf thymus DNA. Calculate binding constants (Kb) using the Benesi-Hildebrand equation .

Q. What strategies address contradictions in environmental fate studies (e.g., pesticide residues)?

Methodological Answer: For metabolic or residue studies, use isotope-labeled analogs (e.g., ¹⁴C-labeled compound) to track degradation pathways. In field trials, account for soil type and microbial activity, which influence degradation rates. For enantiomer-specific effects (e.g., dimethenamid-P), employ chiral HPLC to resolve and quantify stereoisomers .

Specialized Methodological Challenges

Q. How to optimize synthetic yields for scale-up?

Methodological Answer:

Q. How to analyze environmental persistence in soil?

Methodological Answer: Conduct aerobic/anaerobic soil metabolism studies:

- Incubate soil samples with the compound (10–100 mg/kg) under controlled humidity and temperature.

- Extract residues using acetonitrile:water (80:20) and quantify via LC-MS/MS.

- Model half-life (t½) using first-order kinetics .

Data Interpretation and Validation

Q. How to resolve conflicting NMR assignments for complex derivatives?

Methodological Answer:

- 2D NMR : Use HSQC and HMBC to correlate protons and carbons, confirming connectivity between the pyridinyl and acetamide groups.

- Computational validation : Compare experimental chemical shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 09) .

Q. How to validate purity for pharmacological studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.